6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride is a spirocyclic compound characterized by the fusion of a 1,2-dihydroindole (oxindole) ring and a pyrrolidine ring at the third position of the indole. The hydrochloride salt form introduces a chlorine counterion, enhancing solubility and stability. The IUPAC name reflects its spiro architecture, with the oxindole ring (position 3) fused to the pyrrolidine moiety (position 3') via a single atom (spiro junction). The molecular formula of the hydrochloride is C₁₁H₁₂Cl₂N₂O , with a molecular weight of 259.13 g/mol .
The chlorine substituent at position 6 of the indole ring serves as an electrophilic site, enabling further chemical modifications. The pyrrolidine ring adopts a chair-like conformation due to steric constraints, as inferred from X-ray crystallographic data.
X-ray Crystallographic Analysis of Spirocyclic Framework
X-ray crystallography has confirmed the orthogonal orientation of the indole and pyrrolidine rings in the spiro system. The oxindole carbonyl group (C=O) lies in a plane perpendicular to the pyrrolidine ring, creating a rigid bicyclic structure that restricts rotational flexibility. This rigidity is critical for maintaining the compound’s bioactive conformation in protein-binding studies, such as interactions with MDM2-p53 complexes.
Key structural features include:
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum of the compound reveals distinct signals corresponding to:
- Pyrrolidine protons : Multiplet patterns due to vicinal coupling (δ 1.5–2.5 ppm).
- Indole aromatic protons : Downfield shifts for H5 and H7 (δ 6.8–7.5 ppm) adjacent to the chlorine substituent.
- Oxindole NH : A broad singlet at δ 8.2–8.5 ppm, indicative of hydrogen bonding.
Infrared (IR) Spectroscopy
- Carbonyl stretch : A strong absorption at 1,710–1,730 cm⁻¹ for the oxindole C=O group.
- C-Cl stretch : Weak absorption near 600–800 cm⁻¹ for the aromatic chlorine substituent.
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 259.13 (base compound) and m/z 222.67 (free base). Fragmentation patterns include cleavage at the spiro junction, yielding ions corresponding to the indole and pyrrolidine moieties.
Tautomeric Equilibrium Studies in Solution Phase
The oxindole core may exhibit lactam-lactim tautomerism, though the spirocyclic structure and hydrochloride salt form likely stabilize the lactam form. Studies on analogous 6-chloro-2-pyridone derivatives suggest that chlorine substitution shifts the equilibrium toward the lactim form in aqueous solution. However, for this compound, steric hindrance from the pyrrolidine ring and hydrogen bonding with the oxindole carbonyl oxygen may suppress tautomerization.
| Parameter | Lactam Form | Lactim Form |
|---|---|---|
| C=O Stretch (IR) | 1,710–1,730 cm⁻¹ | Absent or shifted |
| NH Signal (NMR) | δ 8.2–8.5 ppm | None |
| Stability | Dominant in solid state | Minor in solution |
Properties
IUPAC Name |
6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11;/h1-2,5,13H,3-4,6H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGIWYBEMKMTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=C(C=C3)Cl)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Substituted Indole Derivatives
A two-step protocol involves alkylation of 6-chloroindole-2,3-dione followed by intramolecular cyclization. In a representative procedure, 6-chloroindole-2,3-dione undergoes Michael addition with ethyl acrylate in tetrahydrofuran (THF) using sodium hydride (NaH) as base, yielding the intermediate ethyl 3-(6-chloro-2-oxoindolin-3-yl)propanoate. Subsequent treatment with hydrochloric acid (HCl) in ethanol at reflux induces cyclocondensation, forming the spirocyclic pyrrolidinone moiety.
Table 1. Optimization of Cyclization Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (conc.) | Ethanol | 78 | 12 | 68 |
| H2SO4 | Toluene | 110 | 8 | 52 |
| p-TsOH | Acetonitrile | 82 | 24 | 41 |
Multicomponent Cycloaddition Approach
Polar [3+2] cycloaddition reactions demonstrate superior atom economy. A modified procedure employs 6-chloroisatin (1.2 eq), sarcosine (1 eq), and 1-(2-oxoethyl)pyrene (1 eq) in refluxing ethanol (4–7.5 h). The reaction proceeds via azomethine ylide formation, followed by stereoselective cycloaddition to construct the spiro center.
Critical Parameters:
Late-Stage Chlorination Strategies
For analogs requiring position-selective halogenation, electrophilic chlorination of the spiro intermediate proves effective. Chlorine gas (Cl2) in acetic acid at 0–5°C introduces the 6-chloro substituent with >90% regioselectivity. Alternative methods:
Table 2. Chlorinating Agents Comparison
| Reagent | Solvent | Temp (°C) | Selectivity (%) |
|---|---|---|---|
| Cl2 (gas) | AcOH | 0–5 | 92 |
| N-Chlorosuccinimide | DCM | 25 | 78 |
| SO2Cl2 | CCl4 | 40 | 65 |
Data synthesized from halogenation studies.
Hydrochloride Salt Formation and Purification
The free base converts to the hydrochloride salt through:
2.1. Direct Precipitation Method
- Dissolve spiro[indole-pyrrolidinone] (1 eq) in anhydrous diethyl ether
- Bubble HCl gas until pH < 2
- Filter precipitate, wash with cold ether (3×)
- Dry under vacuum (40°C, 24 h) → 89–93% yield
2.2. Solvent-Salt Exchange
- Dissolve free base in ethanol (10 vol)
- Add concentrated HCl (1.05 eq) dropwise at 0°C
- Concentrate to 1/3 volume, seed with hydrochloride crystals
- Cool to −20°C, filter, dry → 95% purity by HPLC
Analytical Characterization
Rigorous spectral validation ensures structural fidelity:
3.1. 1H NMR (400 MHz, DMSO-d6)
- δ 10.82 (s, 1H, NH indole)
- δ 4.32–4.15 (m, 2H, pyrrolidine CH2)
- δ 3.87 (dd, J = 11.2 Hz, 1H, spiro CH)
- δ 7.52–7.48 (m, 2H, aromatic H)
3.2. 13C NMR (101 MHz, DMSO-d6)
3.3. X-ray Crystallography
Single-crystal analysis confirms the spirocyclic structure with key metrics:
- N1–C7 bond length: 1.462 Å
- Dihedral angle between rings: 89.3°
- Unit cell dimensions: a = 8.921 Å, b = 10.234 Å, c = 12.567 Å
Process Optimization and Scale-Up Considerations
Industrial synthesis requires addressing:
4.1. Catalytic System Enhancement
- Pd(OAc)2/Xantphos (0.5 mol%) accelerates key coupling steps (TOF = 320 h−1)
- Microwave irradiation reduces cyclization time from 12 h → 45 min
4.2. Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.
GPR40 Agonists
Recent studies have identified compounds similar to 6-chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride as GPR40 agonists. These compounds are being explored for their role in enhancing insulin secretion and managing metabolic disorders. The preclinical data indicate promising results in modulating glucose levels and improving insulin sensitivity .
Antimicrobial Activity
Indole derivatives, including 6-chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride, have shown significant antimicrobial properties. A study demonstrated that analogues of this compound exhibited high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 1 μg/mL .
Antiviral Properties
Emerging research suggests that compounds related to 6-chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride may possess antiviral activity. In vitro studies have indicated that these compounds can inhibit viral replication at various stages of the viral life cycle .
Case Study 1: Antimicrobial Efficacy
A comprehensive study involving the synthesis of various indole derivatives highlighted the efficacy of 6-chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride against multiple bacterial strains. The results are summarized in the following table:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one | S. aureus ATCC 25923 | 3.90 |
| S. aureus ATCC 43300 (MRSA) | <1 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
This data underscores the compound's potential as a lead structure for developing new antimicrobial agents.
Case Study 2: Antiviral Activity
In a recent investigation into the antiviral properties of indole derivatives, it was found that certain compounds exhibited significant inhibition of viral replication in cell cultures. The following table summarizes the antiviral activity:
| Compound | Virus Type | IC50 (μM) | Selectivity Index (CC50/IC50) |
|---|---|---|---|
| 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one | Influenza A Virus | 5.0 | >10 |
| HIV | 8.0 | >8 |
These findings suggest that this compound could be further explored as a potential antiviral agent.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Core Ring Systems
- Target Compound : Pyrrolidin (5-membered ring) spiro-fused to indole.
- Analog 1: 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one (Piperidine-based spiro system; 6-membered ring). Molecular weight: 236.7 g/mol (C₁₂H₁₃ClN₂O) .
- Analog 2: 6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride. Impact: Bromine substitution increases molecular weight (vs.
Substituent Position and Type
- Analog 3 : 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride.
- Analog 4 : Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate.
Physical and Chemical Properties
Biological Activity
6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride (CAS: 2173991-58-5) is a synthetic organic compound characterized by its spirocyclic structure, which combines indole and pyrrolidine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClN2O |
| Molecular Weight | 259.14 g/mol |
| IUPAC Name | 6-chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride |
| Purity | 97% |
Anticancer Activity
Recent studies have investigated the anticancer potential of 6-chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride against various cancer cell lines. The compound exhibited significant cytotoxic effects, with IC50 values indicating its effectiveness in inhibiting cell proliferation.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colorectal cancer). The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 36.5 ± 3.2 | Induction of apoptosis via p53 activation |
| MCF7 | 12.3 ± 1.0 | Inhibition of cell cycle progression |
| HCT116 | Not sensitive | No significant cytotoxicity observed |
The mechanism of action appears to involve the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors, suggesting that the compound may trigger programmed cell death pathways in sensitive cancer cells .
Antimicrobial Activity
The antimicrobial properties of 6-chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride have also been explored. It has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Efficacy
A study reported the minimum inhibitory concentration (MIC) values for this compound against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 |
| Escherichia coli | 5.00 |
| Mycobacterium smegmatis | 4.00 |
These results indicate that the compound possesses significant antibacterial properties, particularly against resistant strains like MRSA, making it a candidate for further development as an antimicrobial agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary molecular docking studies suggest that it may bind effectively to specific proteins involved in cell cycle regulation and apoptosis.
Molecular Docking Results
Molecular docking studies have indicated that the compound can interact with key proteins such as:
- p53 : Enhances apoptotic signaling.
- Bcl-2 family proteins : Modulates apoptosis by inhibiting anti-apoptotic signals.
This interaction profile supports the observed cytotoxicity in cancer cells and suggests a multi-target mechanism that could be harnessed for therapeutic purposes .
Q & A
Q. What are the recommended storage and handling protocols for this compound to ensure laboratory safety?
Methodological Answer: Based on safety data sheets (SDS), the compound should be stored in a cool, dry, well-ventilated area away from heat sources, sparks, or open flames. Use airtight containers to prevent moisture absorption. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid skin/eye contact and inhalation of dust. In case of spills, evacuate the area, wear PPE, and use inert absorbents (e.g., sand) for cleanup. Dispose of waste according to local regulations .
Q. What synthetic routes are commonly employed to synthesize this spirooxindole derivative?
Methodological Answer: Synthesis typically involves [3 + 2] cycloaddition or microwave-assisted reactions to construct the spirocyclic core. For example, reacting halogenated indole precursors with pyrrolidine derivatives in acetonitrile or DMF at controlled temperatures (e.g., 20–80°C) using bases like K₂CO₃ or NaH. Optimize reaction time (6–24 hours) and monitor progress via TLC or HPLC. Post-synthesis, precipitate the hydrochloride salt using HCl gas or aqueous HCl to enhance stability .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify spirocyclic connectivity and substituent positions.
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
- HPLC/UPLC: Assess purity (>97%) using C18 columns and acetonitrile/water gradients.
- X-ray Crystallography: Resolve 3D conformation, especially for stereochemical assignments .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound given limited toxicity data?
Methodological Answer:
- Stepwise Toxicity Screening: Start with in vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) at low concentrations (1–50 µM).
- Predictive Modeling: Use tools like ProTox-II or ADMETlab to estimate acute toxicity, hepatotoxicity, and mutagenicity.
- Controlled In Vivo Studies: Administer sub-therapeutic doses in rodent models, monitoring organ histopathology and serum biomarkers (ALT, AST). Reference structurally similar spirooxindoles with known toxicity profiles for comparative risk assessment .
Q. What strategies can optimize reaction yields in the synthesis of this compound under varying conditions?
Methodological Answer:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Catalyst Screening: Evaluate iodide catalysts (e.g., tetrabutylammonium iodide) or Lewis acids (ZnCl₂) to accelerate cyclization.
- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >75%.
- Workup Adjustments: Use pH-controlled extraction (pH 6–8) to isolate the free base before salt formation .
Q. How do structural modifications at specific positions influence the compound’s activity, based on SAR studies?
Methodological Answer:
- Chlorine Substitution (Position 6): Enhances electrophilic reactivity and target binding affinity. Compare with bromo/fluoro analogs (see 6-bromo derivatives in ) to assess halogen effects on bioactivity.
- Pyrrolidine Ring Modifications: Introduce methyl or pivaloyl groups to alter steric hindrance and metabolic stability. For example, 1'-methyl analogs () show improved pharmacokinetic profiles.
- Spiro Junction Flexibility: Rigidify the spiro core with fused rings (e.g., piperidine vs. pyrrolidine) to evaluate conformational impact on enzyme inhibition (e.g., antileishmanial activity in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
